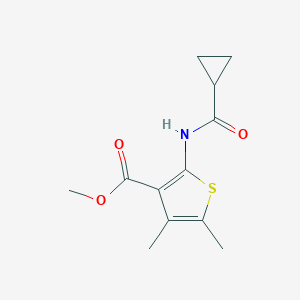
Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate, also known as CPCT, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CPCT belongs to the class of thiophene derivatives, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate is not fully understood. However, it is believed to exert its biological activities through the modulation of various signaling pathways. Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate has been shown to inhibit the activity of pro-inflammatory enzymes such as COX-2 and iNOS, which are involved in the production of inflammatory mediators. Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate has also been shown to increase the activity of antioxidant enzymes such as SOD and CAT, which protect cells from oxidative stress. In addition, Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate has been found to inhibit the proliferation of cancer cells and induce cell cycle arrest.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate is also stable under physiological conditions and can be easily stored for long periods. However, Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate has some limitations for lab experiments. It has low solubility in aqueous solutions, which can limit its bioavailability. Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate can also exhibit non-specific binding to proteins, which can affect its biological activity.
Orientations Futures
Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate has significant potential for future research. One area of future research could be the development of Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate analogs with improved pharmacokinetic properties. Another area of future research could be the investigation of Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate's potential in the treatment of neurodegenerative diseases. Furthermore, the mechanism of action of Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate could be further elucidated to identify new targets for drug development. Overall, Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate is a promising compound with significant potential for future research in the field of medicinal chemistry.
Méthodes De Synthèse
Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate can be synthesized through a multi-step process involving the reaction of cyclopropanecarboxylic acid with thionyl chloride to produce cyclopropanecarbonyl chloride. This intermediate is then reacted with 2-amino-4,5-dimethylthiophene-3-carboxylic acid to produce Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate. The final product can be purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory, antioxidant, and anticancer activities. Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate has also been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
methyl 2-(cyclopropanecarbonylamino)-4,5-dimethylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-6-7(2)17-11(9(6)12(15)16-3)13-10(14)8-4-5-8/h8H,4-5H2,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKQQMJPRHXTME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2CC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-Fluorophenyl)-7-phenylpyrido[2,3-d]pyrimidin-4-ylamine](/img/structure/B494562.png)
![N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]isonicotinamide](/img/structure/B494565.png)
![N-{6-tert-butyl-3-[(2-methoxyanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}nicotinamide](/img/structure/B494566.png)
![ethyl 3-{[4-(methoxycarbonyl)anilino]carbonyl}-2-[(2-methylbenzoyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B494567.png)
![ethyl 3-{[4-(methoxycarbonyl)anilino]carbonyl}-2-[(phenylacetyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B494568.png)
![ethyl 2-[(4-chlorobenzoyl)amino]-3-[(2,4-dimethoxyanilino)carbonyl]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B494571.png)
![ethyl 2-[(4-fluorobenzoyl)amino]-3-{[4-(methoxycarbonyl)anilino]carbonyl}-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B494572.png)
![Methyl 4-[({2-[(3-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)amino]benzoate](/img/structure/B494573.png)
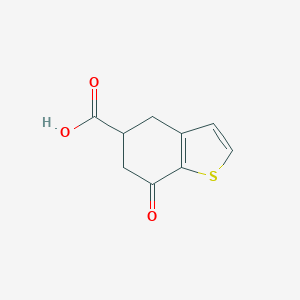
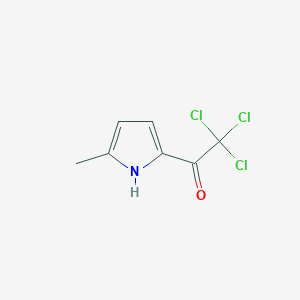
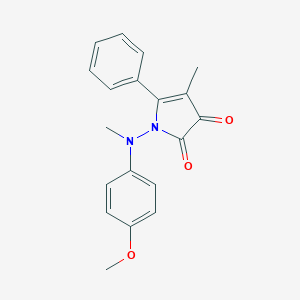
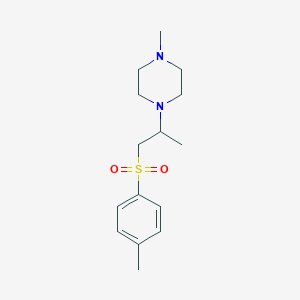
![N-{4-[(2-phenylquinazolin-4-yl)amino]phenyl}acetamide](/img/structure/B494583.png)
![2-Phenylimidazo[1,2-a]pyridin-8-yl dimethylcarbamate](/img/structure/B494584.png)